4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside
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Overview
Description
4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside is a chemical compound with the molecular formula C27H30O7 and a molecular weight of 466.53 g/mol . It is a derivative of galactopyranoside, where the hydroxyl groups at positions 2 and 6 are substituted with benzyl groups, and the phenyl group at position 4 is methoxylated . This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactopyranoside followed by selective benzylation and methoxylation . The general synthetic route includes:
Protection: The hydroxyl groups of galactopyranoside are protected using a suitable protecting group such as acetyl or benzyl groups.
Benzylation: The protected galactopyranoside is then subjected to benzylation at positions 2 and 6 using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Methoxylation: The phenyl group at position 4 is methoxylated using methoxybenzene in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:
Large-scale protection: of galactopyranoside hydroxyl groups.
Benzylation: using industrial-grade reagents and optimized reaction conditions.
Methoxylation: with stringent control over reaction parameters to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted galactopyranosides.
Scientific Research Applications
4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The methoxy and benzyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl 2,6-di-O-benzyl-b-D-glucopyranoside: Similar structure but with a glucopyranoside backbone.
4,6-O-Benzylidene-methyl-alpha-D-glucopyranoside: Another derivative with benzylidene protection at positions 4 and 6.
Uniqueness
4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at position 4 and benzyl groups at positions 2 and 6 make it a valuable compound for various applications .
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-5-phenylmethoxy-2-(phenylmethoxymethyl)oxane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O7/c1-30-21-12-14-22(15-13-21)33-27-26(32-17-20-10-6-3-7-11-20)25(29)24(28)23(34-27)18-31-16-19-8-4-2-5-9-19/h2-15,23-29H,16-18H2,1H3/t23-,24+,25+,26-,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNONEMGWLHXQDN-LXSUACKSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447889 |
Source
|
Record name | 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159922-50-6 |
Source
|
Record name | 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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